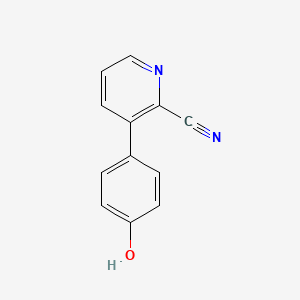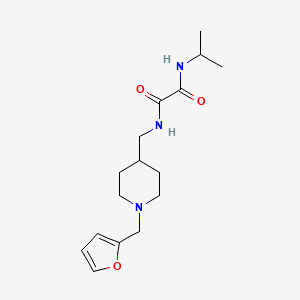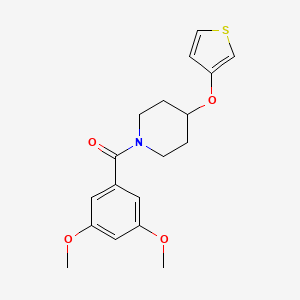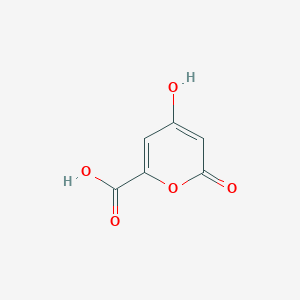![molecular formula C20H22N4O2S2 B2877671 8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421493-03-9](/img/structure/B2877671.png)
8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several structural components common in organic chemistry, including a pyrimidine ring, a thiazine ring, and a benzo[d]thiazol-2-yl group. These structures suggest that the compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely complex with multiple ring structures. The presence of both pyrimidine and thiazine rings suggests potential for interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can influence solubility, while the size and shape of the molecule can influence its boiling and melting points .Aplicaciones Científicas De Investigación
Antimycobacterial Agents
Compounds with the benzo[d]thiazol moiety have been evaluated for their potential as antimycobacterial agents. They are designed to target Mycobacterium tuberculosis, the causative agent of tuberculosis. The derivatives of such compounds have shown promising results in inhibiting the growth of Mtb strains, with some showing low cellular toxicity towards human cell lines .
Organic Electronics
The thiazole and thiazine groups are recognized for their electron-deficient nature and high oxidative stability. These properties make them suitable for use in organic electronics, particularly in the development of semiconductors for plastic electronics. Their rigid planar structure allows for efficient π–π overlap, which is crucial for electronic applications .
Photophysical and Electrochemical Properties
Derivatives of benzo[d]thiazol have been studied for their photophysical and electrochemical properties. These studies are essential for understanding the relationship between molecular structure and optoelectronic properties, which is vital for the development of new materials for light-emitting devices .
Laboratory Safety and Handling
While not a direct application, it’s important to note the safety and handling procedures for compounds containing benzo[d]thiazol. Proper laboratory attire and precautions are necessary to ensure safe usage, as these compounds should not be used in food, cosmetics, or medical applications without proper safety measures .
Antitubercular Activity
The structural analogs of benzo[d]thiazol have been synthesized and evaluated for their antitubercular activity. These compounds have been tested against various strains of tuberculosis bacteria, and some have shown significant activity, suggesting their potential use in developing new antitubercular drugs .
Selective Inhibition of Mycobacteria
Some benzo[d]thiazol derivatives have demonstrated selective inhibition of Mycobacterium tuberculosis over non-tuberculous mycobacteria. This selectivity is crucial for the development of targeted therapies that minimize the impact on beneficial or non-pathogenic bacteria .
Molecular Docking and Dynamics
The active compounds within this class have been subjected to molecular docking and dynamics studies. These studies help in understanding the binding patterns and stability of the protein-ligand complex, which is essential for drug design and development .
Synthetic Chemistry and Material Science
The synthetic pathways and material properties of thiazole and thiazine derivatives are areas of ongoing research. Improvements and broadening of the material scope can lead to the development of new materials with applications in various fields of science and technology .
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to thiazole rings . .
Mode of Action
Given its chemical structure, it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and π-π stacking .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it would be possible to map the compound to specific biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through in vitro and in vivo studies, which provide insights into the compound’s biological activity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions might denature the compound or its target, affecting their interaction. Similarly, the presence of other molecules could either facilitate or hinder the compound’s action.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-tert-butyl-N-(4-methyl-1,3-benzothiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c1-11-6-5-7-13-16(11)22-18(28-13)23-17(26)12-9-24-15(25)8-14(20(2,3)4)21-19(24)27-10-12/h5-8,12H,9-10H2,1-4H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEWNYDBDJHKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CN4C(=O)C=C(N=C4SC3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2877588.png)

![1,3-Dimethyl-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B2877592.png)
![1-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2877593.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)




![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877607.png)

![N-(1-cyanocyclopentyl)-2-thieno[3,2-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2877610.png)
